molecular formula C20H17ClN4O2S B11642636 (6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11642636
M. Wt: 412.9 g/mol
InChI Key: ICVYCSIMZMETLU-HUHIGAQKSA-N
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Description

The compound (6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolopyrimidines This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a thiadiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the chlorophenyl group, followed by their coupling to form the intermediate compound. The final step involves the formation of the thiadiazolopyrimidine core through cyclization reactions under specific conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thiadiazolopyrimidines.

Scientific Research Applications

(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-{[5-(4-methylphenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-6-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

(6Z)-6-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H17ClN4O2S/c1-11(2)9-17-24-25-18(22)15(19(26)23-20(25)28-17)10-14-7-8-16(27-14)12-3-5-13(21)6-4-12/h3-8,10-11,22H,9H2,1-2H3/b15-10-,22-18?

InChI Key

ICVYCSIMZMETLU-HUHIGAQKSA-N

Isomeric SMILES

CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C(=O)N=C2S1

Canonical SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)N=C2S1

Origin of Product

United States

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